molecular formula C10H12O2 B12395283 4-Phenylbutyric acid-d2

4-Phenylbutyric acid-d2

Cat. No.: B12395283
M. Wt: 168.23 g/mol
InChI Key: OBKXEAXTFZPCHS-ZDAGDFTFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylbutyric acid-d2 involves the deuteration of 4-Phenylbutyric acid. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reaction of 4-Phenylbutyric acid with deuterated water (D2O) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the purification of 4-Phenylbutyric acid, followed by its reaction with deuterated reagents under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutyric acid-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O2

Molecular Weight

168.23 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-4-phenylbutanoic acid

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i4D2,8D2

InChI Key

OBKXEAXTFZPCHS-ZDAGDFTFSA-N

Isomeric SMILES

[2H]C([2H])(CC1=CC=CC=C1)C([2H])([2H])C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O

Origin of Product

United States

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